molecular formula C22H17FN2OS2 B2950275 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896019-44-6

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide

Cat. No.: B2950275
CAS No.: 896019-44-6
M. Wt: 408.51
InChI Key: KAKHLIJZNWCJKM-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide is a benzothiazole-based propanamide derivative featuring a 4-fluorophenylthioether moiety. The benzo[d]thiazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with purines and its ability to modulate diverse biological targets . The 4-fluorophenylthio group enhances lipophilicity and may influence pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2OS2/c23-15-9-11-16(12-10-15)27-14-13-21(26)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)28-22/h1-12H,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKHLIJZNWCJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Key Reaction Conditions:

StepReagents/ConditionsYieldCitation
Benzothiazole formationHCl, EtOH, reflux, 12 hr72–85%
Thioether formation4-fluorothiophenol, K₂CO₃, DMF, 60°C, 6 hr68%
Amide couplingEDCI, HOBt, DCM, RT, 24 hr82%

Nucleophilic Substitution at Thioether Group

The thioether (-S-) group undergoes nucleophilic displacement under alkaline conditions:

  • With Grignard Reagents : Reacts with RMgX (R = alkyl/aryl) in THF to form sulfides.

  • With Amines : Substitution with primary/secondary amines (e.g., piperidine) at 80°C yields tertiary thioethers .

Example :
Compound+CH3NH2EtOH 80 CN methylated derivative(Yield 65 )\text{Compound}+\text{CH}_3\text{NH}_2\xrightarrow{\text{EtOH 80 C}}N\text{ methylated derivative}\quad (\text{Yield 65 })

Oxidation Reactions

The thioether moiety is oxidized to sulfone derivatives using meta-chloroperbenzoic acid (mCPBA) or H₂O₂:

  • Conditions : mCPBA (2 eq), DCM, 0°C → RT, 4 hr .

  • Product : Sulfone analog with enhanced polarity (Log P reduction from 3.2 → 2.1).

Aromatic Electrophilic Substitution

The benzo[d]thiazole ring participates in electrophilic reactions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 6-position .

  • Halogenation : Br₂/FeBr₃ yields 5-bromo derivatives .

Example :
Compound+Br2FeBr3,DCM5 bromo substituted product(Yield 78 )\text{Compound}+\text{Br}_2\xrightarrow{\text{FeBr}_3,\text{DCM}}5\text{ bromo substituted product}\quad (\text{Yield 78 })

Amide Bond Reactivity

The propanamide group undergoes hydrolysis and condensation:

  • Acidic Hydrolysis : HCl (6N), reflux, 8 hr → carboxylic acid.

  • Condensation with Hydrazines : Forms hydrazide derivatives for bioactivity studies .

Kinetic Data :

ReactionRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Acidic hydrolysis3.2×1043.2\times 10^{-4}72.5

Cross-Coupling Reactions

The aryl thioether participates in palladium-catalyzed couplings:

  • Suzuki Coupling : With aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

  • Buchwald-Hartwig Amination : Forms C-N bonds with amines (Pd₂(dba)₃, Xantphos) .

Example :
Compound+PhB OH 2Pd PPh3 4Biaryl product(Yield 70 )\text{Compound}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl product}\quad (\text{Yield 70 })

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.

Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Propanamide Chain

4-Fluorophenylthio vs. 4-Methoxyphenylthio

The closest structural analog is N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide (CAS 941902-65-4, ). Key differences include:

  • Substituent Electronic Effects: The 4-fluoro group is electron-withdrawing, while the 4-methoxy group is electron-donating.
  • Molecular Weight : The fluoro derivative has a molecular weight of 406.5 g/mol (calculated), whereas the methoxy analog is 420.6 g/mol .
4-Fluorophenylthio vs. 4-Chlorophenylthio

Compound N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide () introduces a 4-chlorophenyl group and a triazole-thiazole hybrid. The chlorine atom’s larger size and polarizability may enhance hydrophobic interactions compared to fluorine .

Core Heterocycle Modifications

Benzothiazole vs. Thiazole

Compound N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31, ) replaces the benzothiazole with a simpler thiazole ring. 59% for benzothiazole derivatives in ) .

Benzothiazole vs. Triazole

Compounds in incorporate 1,2,4-triazole-thione cores. These derivatives exhibit tautomerism, which can influence solubility and target engagement. For example, 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exist in thione tautomeric forms, as confirmed by IR spectra lacking S-H stretches (~2500–2600 cm⁻¹) .

Anticancer Potential
  • Compound 31 () inhibits KPNB1 (a nuclear transport receptor) and shows potent anticancer activity in cell assays, likely due to the 4-fluorophenyl group’s role in enhancing target affinity .
  • Benzothiazole-profen hybrids (e.g., 3e in ) demonstrate NSAID-like activity, suggesting that fluorinated benzothiazoles may also modulate cyclooxygenase (COX) pathways .
Anti-inflammatory and Analgesic Effects
  • N-(benzo[d]thiazol-2-yl)-2-(4-isobutylphenyl)propanamide (3a, ) is designed as a profen hybrid, combining ibuprofen’s pharmacophore with a benzothiazole moiety. Its activity highlights the scaffold’s versatility in anti-inflammatory drug design .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound C₂₂H₁₈FN₂OS₂ 406.5 N/A
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide C₂₃H₂₀N₂O₂S₂ 420.6 N/A
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide C₂₄H₂₂FN₃O₄S₂ 499.6 N/A
N-(benzo[d]thiazol-2-yl)-2-(4-isobutylphenyl)propanamide (3a) C₁₉H₁₉N₂OS 337.4 N/A

Key Research Findings and Implications

Substituent Effects : Fluorine and methoxy groups on the phenylthio moiety differentially modulate electronic properties and bioactivity. Fluorine’s electronegativity may enhance target binding, while methoxy groups improve solubility .

Heterocycle Impact : Benzothiazole derivatives generally exhibit higher metabolic stability than simpler thiazoles, as evidenced by their prevalence in drug discovery .

Synthetic Challenges : Thioetherification and Suzuki coupling are critical steps for introducing arylthio groups, with yields varying widely (16–59% in ) .

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of a fluorophenyl group and a thioether linkage enhances its chemical properties, potentially influencing its biological interactions.

Antimicrobial Activity

A study investigating the antimicrobial properties of various benzo[d]thiazole derivatives found that compounds similar to this compound exhibited notable activity against Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for several derivatives were reported, indicating varying degrees of efficacy:

Compound IDMIC (μg/mL)Activity
1<64Active
5128Moderate
3>250Inactive

This study highlighted that certain structural features, such as the presence of electron-donating groups, significantly enhance antimicrobial activity .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A recent investigation revealed that thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins:

Compound IDIC50 (µg/mL)Cancer Cell Line
91.61Jurkat
101.98A-431

The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly affect cytotoxicity, emphasizing the importance of specific substituents for enhanced activity .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that similar compounds could inhibit the production of pro-inflammatory cytokines in activated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of benzo[d]thiazole derivatives showed that certain modifications led to significant reductions in biofilm formation by Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-associated infections .
  • Anticancer Properties : Another study focused on the anticancer effects of thiazole derivatives demonstrated that one compound exhibited an IC50 value lower than doxorubicin against multiple cancer cell lines, indicating superior efficacy .

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